Cas no 7126-39-8 (1H-Pyrrole-3-carbaldehyde)
1H-Pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carbaldehyde
- Pyrrole-3-carboxaldehyde
- 1H-Pyrrole-3-carboxaldehyde
- Pyrrole-3-carboxaldehyde(7CI,8CI)
- 3-Formylpyrrole
- PYRROLE-3-CARBALDEHYDE
- 3-formyl-pyrrole
- Pyrrol-3-aldehyde
- pyrrole-3-aldehyde
- 3-Formyl-1H-pyrrole
- PubChem18051
- CHNYVNOFAWYUEG-UHFFFAOYSA-N
- WT771
- BCP05260
- SBB052279
- RP18586
- AB15013
- 1H-Pyrrole-3-carbaldehyde, AldrichCPR
- TRA0009824
- FT-0649337
- J-504751
- A16099
- CS-D1061
- AKOS010079808
- AC-776/25122024
- AM20100673
- EN300-85521
- InChI=1/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6
- HY-59307
- 7126-39-8
- Z1154253206
- PS-9356
- AC-4315
- SY010726
- MFCD03426733
- DTXSID40348716
- 1H-Pyrrole-3-carbaldehyde;Pyrrole-3-carbaldehyde
- P2728
- Pyrrole-3-carboxaldehyde; 1H-Pyrrole-3-carboxaldehyde
- DB-010852
-
- MDL: MFCD03426733
- Inchi: 1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H
- InChI Key: CHNYVNOFAWYUEG-UHFFFAOYSA-N
- SMILES: O=CC1C=CNC=1
Computed Properties
- Exact Mass: 95.03710
- Monoisotopic Mass: 95.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.9
- XLogP3: 0.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.197
- Melting Point: 65-68°C
- Boiling Point: 238.3°C at 760 mmHg
- Flash Point: 103.9℃
- Refractive Index: 1.607
- PSA: 32.86000
- LogP: 0.82720
- Sensitiveness: Air Sensitive
1H-Pyrrole-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P270; P272; P280; P301+P312+P330; P302+P352; P333+P313; P363; P501
- Hazard Category Code: 43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
1H-Pyrrole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H845231-25g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 97% | 25g |
2,380.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074378-5g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 95+% | 5g |
4437CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074378-1g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 95+% | 1g |
1331CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2728-200MG |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 98.0%(GC) | 200MG |
¥150.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2728-1G |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 98.0%(GC) | 1G |
¥550.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH051-5g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 97% | 5g |
712.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH051-25g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 97% | 25g |
4123CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH051-250mg |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 97% | 250mg |
101CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH051-1g |
1H-Pyrrole-3-carbaldehyde |
7126-39-8 | 97% | 1g |
174.0CNY | 2021-07-12 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0470-25g |
1H-PYRROLE-3-CARBALDEHYDE |
7126-39-8 | 95 | 25g |
$330 | 2021-05-11 |
1H-Pyrrole-3-carbaldehyde Suppliers
1H-Pyrrole-3-carbaldehyde Related Literature
-
Sachin Choudhary,Jyothi Yadav,Mamta,Amol Prakash Pawar,Satheeshvarma Vanaparthi,Nisar A. Mir,Eldhose Iype,Ratika Sharma,Rajni Kant,Indresh Kumar Org. Biomol. Chem. 2020 18 1155
-
Anoop Singh,Nisar A. Mir,Sachin Choudhary,Deepika Singh,Preetika Sharma,Rajni Kant,Indresh Kumar RSC Adv. 2018 8 15448
-
Satheeshvarma Vanaparthi,Mamta,Jyothi Yadav,Amol Prakash Pawar,Eldhose Iype,Sravendra Rana,Indresh Kumar Org. Biomol. Chem. 2021 19 10601
-
Nisar A. Mir,Panduga Ramaraju,Satheeshvarma Vanaparthi,Sachin Choudhary,Rajnish P. Singh,Preetika Sharma,Rajni Kant,Rajpal Singh,Murugesan Sankaranarayanan,Indresh Kumar New J. Chem. 2020 44 16329
-
Julio López,Iván Velazco-Cabral,Eloy Rodríguez-deLeón,Clarisa Villegas Gómez,Francisco Delgado,Joaquín Tamariz,Ana Arrieta,Fernando P. Cossío,Miguel A. Vázquez Org. Biomol. Chem. 2020 18 538
Additional information on 1H-Pyrrole-3-carbaldehyde
Recent Advances in the Study of 1H-Pyrrole-3-carbaldehyde (CAS: 7126-39-8) in Chemical Biology and Pharmaceutical Research
The compound 1H-Pyrrole-3-carbaldehyde (CAS: 7126-39-8) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics for cancer, infectious diseases, and neurological disorders. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its pharmacological properties.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficacy of 1H-Pyrrole-3-carbaldehyde derivatives as inhibitors of protein kinases involved in cancer cell proliferation. The research team employed structure-activity relationship (SAR) analysis to identify the most potent analogs, which exhibited nanomolar inhibitory activity against specific kinase targets. These findings underscore the potential of 1H-Pyrrole-3-carbaldehyde as a scaffold for designing novel anticancer agents.
In addition to its role in oncology, 1H-Pyrrole-3-carbaldehyde has shown promise in antimicrobial applications. A recent *Bioorganic & Medicinal Chemistry Letters* article reported the synthesis of pyrrole-based Schiff bases derived from 1H-Pyrrole-3-carbaldehyde, which displayed broad-spectrum activity against drug-resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell membrane integrity, suggesting a unique mechanism of action distinct from conventional antibiotics.
From a synthetic chemistry perspective, advances have been made in developing more efficient and sustainable methods for producing 1H-Pyrrole-3-carbaldehyde. A 2024 *Green Chemistry* publication described a novel biocatalytic approach using engineered enzymes to synthesize the compound with high yield and enantioselectivity. This environmentally friendly method addresses previous challenges associated with traditional chemical synthesis, such as harsh reaction conditions and low atom economy.
Pharmacokinetic studies of 1H-Pyrrole-3-carbaldehyde derivatives have also progressed significantly. Recent preclinical investigations have focused on improving the bioavailability and metabolic stability of these compounds through strategic structural modifications. Computational modeling and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling have been instrumental in guiding these optimization efforts.
The growing body of research on 1H-Pyrrole-3-carbaldehyde (CAS: 7126-39-8) demonstrates its importance as a versatile building block in medicinal chemistry. As synthetic methodologies continue to advance and biological evaluations become more sophisticated, this compound is likely to play an increasingly prominent role in the development of new therapeutic agents. Future research directions may include exploring its applications in targeted drug delivery systems and combination therapies.
7126-39-8 (1H-Pyrrole-3-carbaldehyde) Related Products
- 500-22-1(pyridine-3-carbaldehyde)
- 51227-28-2(4-methyl-3-pyridinecarboxaldehyde)
- 74663-96-0(3-methylpyridine-4-carbaldehyde)
- 100910-66-5(5-methylpyridine-3-carbaldehyde)
- 931-03-3(1H-Pyrrole-3-carboxylic acid)
- 1072-82-8(1-(1H-pyrrol-3-yl)ethanone)
- 336100-46-0(Pyrrole-3-carboxylic acid hydrate)
- 258854-80-7(2,4,5,6-tetradeuteriopyridine-3-carbaldehyde)
- 71189-73-6(3,5-Pyridinedicarboxaldehyde,4-methyl-)
- 51361-98-9(1H-Pyrrole-3,4-dicarbaldehyde)